Product packaging for 1-Butoxy-6-chlorohexane(Cat. No.:CAS No. 1002-76-2)

1-Butoxy-6-chlorohexane

Cat. No.: B3044557
CAS No.: 1002-76-2
M. Wt: 192.72 g/mol
InChI Key: HFWTYUJKYNJKSA-UHFFFAOYSA-N
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Description

1-Butoxy-6-chlorohexane ( 1002-76-2) is an organic compound with the molecular formula C10H21ClO and a molecular weight of 192.73 g/mol. This molecule features a linear ether chain terminated with a chloro group, making it a valuable bifunctional intermediate in synthetic chemistry . Its structure allows it to act as a versatile building block for various research applications. In scientific research, this compound serves as a key precursor in organic synthesis. Its reactivity is particularly valuable in the synthesis of modified polymers and biomaterials. For instance, chlorinated ethers like this compound are utilized in the etherification of natural polymers such as corn starch, which is a critical step in developing novel, bio-based functional materials with specific properties . The primary value of this compound for researchers lies in its ability to introduce both ether and reactive chloroalkane functionalities into larger molecules, facilitating the creation of complex structures for advanced material science and chemical research. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. All provided information is for research purposes and should not be considered a recommendation for any specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21ClO B3044557 1-Butoxy-6-chlorohexane CAS No. 1002-76-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1002-76-2

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

1-butoxy-6-chlorohexane

InChI

InChI=1S/C10H21ClO/c1-2-3-9-12-10-7-5-4-6-8-11/h2-10H2,1H3

InChI Key

HFWTYUJKYNJKSA-UHFFFAOYSA-N

SMILES

CCCCOCCCCCCCl

Canonical SMILES

CCCCOCCCCCCCl

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Butoxy 6 Chlorohexane

Retrosynthetic Analysis of 1-Butoxy-6-chlorohexane

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, two primary disconnection points are considered, leading to two plausible synthetic routes.

The first disconnection is at the carbon-oxygen bond of the ether linkage. This suggests a reaction between a butoxide nucleophile and a 6-chlorohexyl electrophile. The second possible disconnection is at the carbon-chlorine bond, which would involve the chlorination of a corresponding alcohol precursor.

Disconnection Reactants Synthetic Approach
C-O (Ether Bond)1-Butanol and 1,6-dichlorohexaneWilliamson Ether Synthesis
C-Cl (Chloroalkane)6-Butoxyhexan-1-olHalogenation of an alcohol

Classical Approaches to Haloether Synthesis

Traditional methods for synthesizing haloethers often involve well-established reactions that are reliable and have been extensively studied.

Williamson Ether Synthesis in the Context of Long-Chain Alkyl Halides

The Williamson ether synthesis is a widely used method for preparing ethers through the reaction of an alkoxide with a primary alkyl halide. francis-press.comlibretexts.orgbyjus.comkhanacademy.orgchemistrytalk.org In the context of synthesizing this compound, this would involve the reaction of sodium butoxide with 1,6-dichlorohexane.

A critical consideration in this approach is the potential for the butoxide to react at either end of the 1,6-dichlorohexane molecule. However, since the two chlorine atoms are chemically equivalent, a monosubstituted product is statistically favored, especially when using an excess of the dihalide. A strong base is typically used to deprotonate the 1-butanol, forming the butoxide nucleophile.

Reactant 1 Reactant 2 Reagent Product
1-Butanol1,6-DichlorohexaneSodium Hydride (NaH)This compound

Halogenation of Alcohols to Form Chloroalkanes

Another classical approach involves the conversion of an alcohol to an alkyl chloride. chemguide.co.ukalgoreducation.comstudysmarter.co.uk In this pathway, 6-butoxyhexan-1-ol would be the precursor. This intermediate could be synthesized via a Williamson ether synthesis between sodium 6-chlorohexan-1-oxide and 1-bromobutane (B133212). Subsequently, the hydroxyl group of 6-butoxyhexan-1-ol can be replaced by a chlorine atom.

Several reagents are effective for this transformation, including thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). chemguide.co.uk Thionyl chloride is often preferred as its byproducts, sulfur dioxide and hydrogen chloride, are gases and easily removed from the reaction mixture. chemguide.co.ukalgoreducation.com

Precursor Reagent Product Byproducts
6-Butoxyhexan-1-olThionyl Chloride (SOCl₂)This compoundSO₂, HCl
6-Butoxyhexan-1-olPhosphorus Pentachloride (PCl₅)This compoundPOCl₃, HCl

Nucleophilic Addition of Alcohols to Alkenes Followed by Chlorination

A less direct but viable route involves the nucleophilic addition of an alcohol to an alkene. While the direct addition of butanol to 6-chloro-1-hexene is possible, a more controlled approach would be the addition of butanol to a different alkene, followed by subsequent functional group manipulation. For instance, the reaction of butanol with 1,6-hexanediol (B165255) diacrylate could be considered, followed by reduction and chlorination. However, for the specific target of this compound, this method is generally more complex than the Williamson ether synthesis or direct halogenation.

Modern Catalytic Methods for Carbon-Halogen and Carbon-Oxygen Bond Formation

Recent advancements in catalysis have provided more efficient and selective methods for forming carbon-halogen and carbon-oxygen bonds.

Transition Metal-Catalyzed Alkyl Halide Synthesis

Transition metal catalysis has become a powerful tool in organic synthesis. mdpi.comotterbein.edunih.govresearchgate.netresearchgate.net While more commonly applied to the synthesis of aryl halides, certain palladium- and copper-based catalysts can facilitate the cross-coupling of alkyl electrophiles. In the context of this compound, a transition metal catalyst could potentially be used to couple a butyl-containing organometallic reagent with 1,6-dichlorohexane. However, for a simple, unfunctionalized alkyl chain, classical methods are often more practical and cost-effective.

Research into catalytic methods continues to evolve, with the aim of developing milder and more selective reaction conditions. These modern approaches offer the potential for improved yields and reduced environmental impact compared to some classical methods.

Chemoenzymatic Approaches to Haloether Formation

Chemoenzymatic synthesis merges the selectivity of biocatalysts with the practicality of traditional chemical reactions, offering a powerful strategy for constructing complex molecules like haloethers. researchgate.netnih.gov Enzymes can be employed to overcome challenges in selectivity and reaction conditions that are common in conventional synthesis. researchgate.net For the formation of haloethers, or their precursors, several enzymatic classes are of particular interest.

One relevant approach involves the biocatalytic synthesis of enantiopure β-halohydrins, which are valuable precursors for various functionalized molecules. unipd.it A cascade reaction using a P450 monooxygenase for stereoselective hydroxylation of a C-H bond, followed by an enantioselective dehalogenation by a halohydrin dehalogenase, demonstrates a greener route to chiral haloalcohols. unipd.it This strategy highlights the potential for creating chiral centers within haloalkanol precursors prior to etherification.

Photoelectrochemical Strategies in Dehalogenation and Coupling Reactions

Photoelectrochemistry, which combines light and electrical energy, offers innovative and sustainable pathways for chemical transformations, including dehalogenation and coupling reactions. rsc.orgrsc.org These methods can drive reactions under mild conditions, often eliminating the need for harsh reagents. rsc.org

Photoelectrochemical strategies are particularly effective for the selective dehalogenation of alkyl halides. rsc.org For instance, a heterojunction photocatalyst can be used for the reductive dehalogenation and subsequent coupling with other molecules, such as thiophenols. rsc.org By applying an external bias potential, the recombination of photo-generated electrons and holes is suppressed, enhancing reaction efficiency and allowing for the cleavage of C-Cl bonds at room temperature without sacrificial reagents. rsc.org This approach could be adapted for coupling reactions involving a precursor like 1,6-dichlorohexane with butanol or for selective dehalogenation of a more halogenated precursor.

Furthermore, photoelectrochemical methods enable novel C-H functionalization and cross-coupling reactions. By merging electrochemistry and photochemistry, dehydrogenative cross-coupling of C(sp³)–H bonds with other molecules can be achieved. researchgate.net In such systems, chlorine radicals, generated from the anodic oxidation of chloride ions followed by light irradiation, can abstract hydrogen atoms from alkanes to form carbon radicals. researchgate.net These radicals can then couple with other species. Electrochemical oxidation can also be used to generate high-energy carbocations from simple carboxylic acids, which can then be captured by an alcohol to form hindered ethers under non-acidic conditions. nih.gov

Green Chemistry Principles in the Synthesis of this compound and Related Functionalized Alkanes

Green chemistry principles aim to design chemical products and processes that minimize the use and generation of hazardous substances. nih.govpaperpublications.org These principles are central to developing sustainable synthetic routes for compounds like this compound.

Key Principles of Green Chemistry

Principle Description
Waste Prevention Prioritize preventing waste over treating or cleaning it up after it has been created. organic-chemistry.org
Atom Economy Maximize the incorporation of all materials used in the process into the final product. synthiaonline.com
Less Hazardous Synthesis Design synthetic methods to use and generate substances with little or no toxicity. nih.gov
Safer Solvents Minimize the use of auxiliary substances like solvents, or use innocuous ones. organic-chemistry.org
Energy Efficiency Conduct reactions at ambient temperature and pressure whenever possible. organic-chemistry.org

| Use of Catalysis | Prefer catalytic reagents over stoichiometric ones. paperpublications.org |

Atom Economy and Reaction Efficiency

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. synthiaonline.com A common synthesis for ethers is the Williamson ether synthesis. For this compound, this could involve the reaction of sodium butoxide with 6-chloro-1-iodohexane or a related haloalkane.

A plausible route is the reaction of 6-chloro-1-hexanol (B31631) with sodium hydride to form the alkoxide, followed by reaction with 1-bromobutane.

Step 1: C₆H₁₂ClOH + NaH → C₆H₁₂ClONa + H₂

Step 2: C₆H₁₂ClONa + C₄H₉Br → C₁₀H₂₁ClO + NaBr

The atom economy for this process would be calculated as: (Molecular Weight of C₁₀H₂₁ClO) / (Sum of Molecular Weights of C₆H₁₂ClOH + C₄H₉Br + NaH)

MW of this compound (C₁₀H₂₁ClO) = 192.73 g/mol

MW of 6-chlorohexan-1-ol (C₆H₁₂ClOH) = 136.62 g/mol

MW of 1-bromobutane (C₄H₉Br) = 137.02 g/mol

MW of Sodium Hydride (NaH) = 24.00 g/mol

Atom Economy = [192.73 / (136.62 + 137.02 + 24.00)] * 100% = 64.7%

This calculation highlights that a significant portion of the reactant mass is converted into byproducts (NaBr and H₂), indicating room for improvement through alternative, more atom-economical routes. synthiaonline.com

Solvent-Free or Aqueous Media Syntheses

A key green chemistry principle is the reduction or elimination of volatile organic compounds (VOCs) as solvents. nih.gov Water is considered the solvent of choice for green chemistry due to its non-toxic nature. organic-chemistry.org Reactions like the Diels-Alder are often accelerated in aqueous media. organic-chemistry.org While many organometallic reagents are incompatible with water, techniques have been developed to enable reactions in aqueous systems. organic-chemistry.org

For ether synthesis, phase-transfer catalysis (PTC) is a valuable technique for reacting immiscible reagents, such as an aqueous solution of a base with an organic substrate. researchgate.netbcrec.id This method can facilitate the synthesis of ethers like 1-butoxy-4-tert-butylbenzene under heterogeneous solid-liquid conditions, which minimizes the need for anhydrous organic solvents. researchgate.netbcrec.id Applying a similar PTC system to the synthesis of this compound could represent a greener alternative to traditional methods that rely on dry organic solvents. Syntheses performed under neat (solvent-free) conditions are also a greener choice. organic-chemistry.org

Catalytic Processes for Reduced Waste

Catalytic reagents are preferred over stoichiometric ones as they can be used in small amounts to carry out a single reaction many times, are often recoverable and reusable, and reduce the generation of waste. paperpublications.org In the context of synthesizing this compound, catalysts can play a significant role.

As mentioned, phase-transfer catalysts can enhance reaction rates and yields in ether synthesis, reducing the need for harsh conditions and excess reagents. researchgate.netbcrec.id Furthermore, the development of solid acid or base catalysts could provide a recyclable and less corrosive alternative to soluble bases like sodium hydroxide (B78521) or sodium hydride, simplifying product purification and minimizing waste streams. The use of nickel-catalyzed cross-coupling reactions also represents a modern approach to forming C-C bonds and could be adapted for C-O bond formation, offering high efficiency and selectivity. chemrxiv.orgchemrxiv.org

Functionalization of this compound and its Precursors

The chemical structure of this compound offers multiple sites for further functionalization, allowing for the synthesis of a diverse range of derivatives. The primary sites for reaction are the terminal chlorine atom and the C-H bonds along the alkyl chain.

The precursor, 6-chlorohexan-1-ol, is a versatile starting material for synthesizing 1,6-disubstituted straight-chain aliphatic compounds. guidechem.com Its hydroxyl group can undergo esterification and etherification, while the chloro group can be displaced in substitution reactions. guidechem.com For example, 6-chlorohexan-1-ol is used to prepare its corresponding bromide by reacting with sodium bromide. chemicalbook.comfishersci.ca

Once this compound is formed, the terminal chlorine atom serves as a key functional handle. It can be displaced by a variety of nucleophiles to introduce new functional groups, such as:

Azides: Reaction with sodium azide to form 1-azido-6-butoxyhexane.

Amines: Substitution with ammonia or primary/secondary amines to yield corresponding amino ethers.

Thiols: Reaction with thiolates to produce thioethers.

Furthermore, recent advances in C-H functionalization offer powerful tools for modifying the alkane backbone. chemrxiv.orgchemrxiv.org Nickel-catalyzed reactions, for example, can achieve the arylation and alkylation of alkane C-H bonds with organohalides under mild thermal conditions. chemrxiv.orgchemrxiv.org While selective functionalization of a specific C-H bond in the hexyl chain of this compound would be challenging, these methods open up possibilities for late-stage modification of the molecule.

Potential Functionalization Reactions

Reagent Functional Group Introduced Product Type
NaN₃ Azide (-N₃) Azido ether
R-NH₂ Primary Amine (-NHR) Amino ether
R-SH / Base Thiol (-SR) Thioether
NaCN Nitrile (-CN) Cyano ether

This versatility makes this compound and its precursors valuable intermediates in the synthesis of more complex molecules for various applications.

Selective Functional Group Interconversions on the Chlorohexane Moiety

The chloroalkane moiety of this compound can be synthesized through various methods, often involving the selective transformation of functional groups on a hexane (B92381) backbone. A common precursor for this is 1,6-hexanediol.

One direct approach involves the partial chlorination of 1,6-hexanediol. However, achieving selective monochlorination can be challenging, as the reaction can readily proceed to form 1,6-dichlorohexane. Precise control of reaction conditions, such as the stoichiometry of the chlorinating agent and reaction time, is crucial for maximizing the yield of the desired 6-chloro-1-hexanol intermediate. This intermediate can then be etherified to yield this compound.

Another viable strategy begins with 1,6-dichlorohexane. In this scenario, a nucleophilic substitution reaction is carried out with a controlled amount of a butoxide source, aiming for a monosubstitution reaction. The Williamson ether synthesis is the key reaction employed here. By reacting sodium butoxide with an excess of 1,6-dichlorohexane, the statistical probability of a single substitution event is increased, leading to the formation of this compound alongside unreacted dichlorohexane and the disubstituted diether as a byproduct. The separation of these products can then be achieved through fractional distillation.

Table 1: Key Intermediates and Reagents in the Synthesis of the Chlorohexane Moiety

Compound NameRole in Synthesis
1,6-HexanediolStarting material for producing the chlorohexane backbone.
6-Chloro-1-hexanolIntermediate formed by selective monochlorination of 1,6-hexanediol.
1,6-DichlorohexaneStarting material for monosubstitution with butoxide.
Sodium butoxideNucleophile in the Williamson ether synthesis.

Modifications of the Butoxy Chain

While the chloro- functionality of this compound offers a primary site for further chemical transformations, modifications of the butoxy chain are less common and generally more challenging to achieve without affecting the rest of the molecule. The ether linkage is typically stable under neutral and basic conditions. However, under strongly acidic conditions, ethers can undergo cleavage. libretexts.orgopenstax.org This reaction, when applied to this compound, would result in the breaking of the ether bond, yielding butanol and 6-chloro-1-hexanol or their further reaction products, rather than a modification of the butoxy chain itself.

Specific synthetic methodologies aimed at modifying the butoxy group in a molecule like this compound without cleaving the ether are not widely documented in readily available chemical literature. Such transformations would likely require highly selective reagents that can differentiate between the C-H bonds of the butoxy group and those of the hexyl chain, a significant synthetic challenge. Potential, though likely low-yielding, strategies could theoretically involve radical halogenation, which might exhibit some selectivity for the terminal methyl group of the butoxy chain under carefully controlled conditions. However, this would likely lead to a mixture of products.

For practical synthetic purposes, if a modified alkoxy chain is desired, it is generally more efficient to introduce the modified alkoxide during the initial Williamson ether synthesis rather than attempting to modify the butoxy group post-synthesis.

Table 2: General Reactivity of the Butoxy Group

Reaction TypeReagentsOutcome
Ether CleavageStrong acids (e.g., HBr, HI)Cleavage of the C-O bond to form an alcohol and an alkyl halide. libretexts.orgopenstax.org

Mechanistic Organic Chemistry of 1 Butoxy 6 Chlorohexane

Nucleophilic Substitution Reactions at the Primary Alkyl Chloride Center

The carbon-chlorine bond in 1-Butoxy-6-chlorohexane is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. As a primary alkyl halide, it is a prime candidate for bimolecular nucleophilic substitution (SN2) reactions. Unimolecular (SN1) pathways are generally less favorable for primary substrates due to the high energy of the corresponding primary carbocation.

SN2 Mechanistic Pathways: Stereochemical Inversion and Stereoelectronic Effects

The SN2 reaction is a concerted, one-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). This "backside attack" leads to an inversion of stereochemistry at the reaction center. If the reaction were to be carried out on a chiral analog of this compound, the product would have the opposite stereochemical configuration compared to the reactant.

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. The transition state involves a pentacoordinate carbon atom, and its stability is highly sensitive to steric hindrance. In the case of this compound, the primary nature of the alkyl chloride minimizes steric hindrance around the reaction center, making it well-suited for SN2 reactions.

Table 1: Representative SN2 Reactions of Primary Alkyl Halides

Nucleophile Product Relative Rate
I⁻ 1-Butoxy-6-iodohexane Very High
HS⁻ 6-Butoxyhexane-1-thiol High
CN⁻ 7-Butoxyheptanenitrile Medium
OH⁻ 6-Butoxyhexan-1-ol Medium

This table provides illustrative examples of S_N2 reactions and relative rates for a generic primary alkyl halide, which are expected to be similar for this compound.

Stereoelectronic effects also play a crucial role in the SN2 transition state. The alignment of the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO) of the C-Cl bond is critical for an efficient reaction. The backside attack allows for optimal overlap between these orbitals, facilitating the bond-forming and bond-breaking processes.

SN1 Mechanistic Pathways: Carbocation Formation and Rearrangements (Theoretical Considerations)

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by a nucleophile. For this compound, the formation of a primary carbocation (1-butoxyhexane-6-yl cation) is energetically unfavorable. Primary carbocations are highly unstable and their formation is a significant barrier to the SN1 pathway.

However, it is theoretically possible for SN1 reactions to occur under specific conditions, such as in the presence of a Lewis acid catalyst that can assist in the departure of the leaving group, or at high temperatures with a very poor nucleophile.

If a primary carbocation were to form, it would be highly susceptible to rearrangement to a more stable secondary carbocation via a 1,2-hydride shift. For the 1-butoxyhexane-6-yl cation, a hydride shift from the adjacent carbon would result in a more stable secondary carbocation. This rearranged carbocation would then react with the nucleophile to yield a mixture of products. It is important to emphasize that this pathway is theoretical and highly unlikely to be a major contributor to the reactivity of this compound under typical nucleophilic substitution conditions.

Influence of Neighboring Group Participation by the Ether Oxygen

The presence of the ether oxygen atom at the 1-position of the hexane (B92381) chain introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance. sci-hub.box The oxygen atom, with its lone pairs of electrons, can act as an internal nucleophile, attacking the electrophilic carbon at the 6-position to form a cyclic oxonium ion intermediate. sci-hub.box This intramolecular cyclization would result in a five-membered tetrahydrofuran (B95107) ring derivative.

This participation can significantly enhance the rate of the reaction compared to a similar compound without the participating group. The formation of a five- or six-membered ring is generally favored in such intramolecular reactions. In the case of this compound, the ether oxygen is positioned to form a seven-membered ring, which is less favorable than the formation of five- or six-membered rings. However, studies on analogous acyclic ω-alkoxy substituted tosylates have shown that neighboring group participation by oxygen can occur, particularly when there is substitution on the chain that promotes cyclization. sci-hub.box

Elimination Reactions (E1/E2) in Competition with Substitution

Elimination reactions are common side reactions that compete with nucleophilic substitution, particularly when using strong bases. In these reactions, a proton is removed from a carbon adjacent to the leaving group (the β-carbon), leading to the formation of an alkene.

For this compound, elimination would involve the removal of a proton from the C5 position and the loss of the chloride from C6, resulting in the formation of 1-butoxyhex-5-ene. The mechanism can be either bimolecular (E2) or unimolecular (E1).

Regioselectivity and Stereoselectivity in Elimination Pathways

Since this compound only has one type of β-hydrogen (on C5), there is no issue of regioselectivity in terms of forming different constitutional isomers of the alkene. The only possible alkene product is 1-butoxyhex-5-ene.

The stereoselectivity of the elimination reaction depends on the mechanism. The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. In an acyclic system like this compound, rotation around the C5-C6 bond can readily achieve this conformation.

The E1 mechanism, which proceeds through a carbocation intermediate, is not stereospecific. The base can remove a proton from either face of the carbocation, leading to a mixture of E and Z isomers if the resulting alkene can exist as such. In the case of 1-butoxyhex-5-ene, stereoisomerism around the double bond is not possible.

The competition between substitution and elimination is influenced by several factors:

Strength of the base/nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination, while strong, non-hindered nucleophiles (e.g., iodide) favor substitution.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and are more entropically favored.

Substrate structure: While primary alkyl halides like this compound generally favor SN2, the use of a strong, bulky base can promote the E2 pathway.

Table 3: Factors Influencing Substitution vs. Elimination

Factor Favors SN2 Favors E2
Nucleophile/Base Strong, non-bulky nucleophile Strong, bulky base
Temperature Lower temperature Higher temperature

Reactivity of the Ether Linkage

The ether linkage in this compound, while generally stable, can undergo specific transformations under appropriate conditions. These reactions primarily involve the cleavage of the C-O bond or substitution at the carbon atom adjacent (alpha) to the ether oxygen.

Cleavage Reactions of the Butoxy Ether

Ethers are known for their relative inertness, which makes them excellent solvents for many organic reactions. openstax.org However, the C-O bond of an ether can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not reactive enough to cleave ethers. openstax.org

The cleavage of this compound would proceed via a nucleophilic substitution mechanism. The specific pathway, either SN1 or SN2, is determined by the structure of the alkyl groups attached to the ether oxygen. openstax.orgmasterorganicchemistry.com In the case of this compound, both the butyl group and the hexyl chain are primary. Ethers with primary and secondary alkyl groups undergo cleavage through an SN2 mechanism. openstax.orgmasterorganicchemistry.com

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻), a good nucleophile, attacks one of the adjacent carbon atoms. In an unsymmetrical ether with two primary carbons, the nucleophile will attack the less sterically hindered carbon atom. openstax.org For this compound, the butyl and the hexyl groups have similar steric hindrance at the α-carbon. Therefore, the reaction would likely yield a mixture of products: 1-bromobutane (B133212) and 6-chloro-1-hexanol (B31631), as well as 1-bromo-6-chlorohexane (B1265839) and 1-butanol.

If an excess of the hydrohalic acid is used, the alcohol formed in the initial cleavage will be further converted to the corresponding alkyl halide. libretexts.org

Table 1: Predicted Products of Acidic Cleavage of this compound via SN2 Mechanism

ReagentInitial ProductsProducts with Excess Reagent
HBr (conc.)1-Bromobutane + 6-Chloro-1-hexanolAND1-Bromo-6-chlorohexane + 1-Butanol1-Bromobutane + 1-Bromo-6-chlorohexane
HI (conc.)1-Iodobutane + 6-Chloro-1-hexanolAND1-Iodo-6-chlorohexane + 1-Butanol1-Iodobutane + 1-Iodo-6-chlorohexane

α-Substitution Reactions Adjacent to the Ether Oxygen

Substitution reactions can also occur at the α-carbon (the carbon atom adjacent to the ether oxygen) without cleaving the C-O bond. These reactions often proceed through radical mechanisms. For instance, ethers can react with halogens like chlorine and bromine in the presence of UV light or in the dark. shiacollege.orgorganicmystery.com This reaction, known as α-halogenation, results in the substitution of a hydrogen atom at the α-position with a halogen. organicmystery.com

In the case of this compound, α-halogenation could occur on either the butyl or the hexyl chain, adjacent to the ether oxygen. The reaction is typically not very selective and can lead to a mixture of mono- and poly-halogenated products.

Modern synthetic methods have been developed for the direct C-H functionalization of ethers at the α-position. nih.govacs.orgresearchgate.netrsc.org These methods often employ photoredox catalysis or electrophotocatalysis to generate an α-oxyalkyl radical, which can then couple with various partners, such as heteroarenes or alkenes. nih.govacs.org These reactions can exhibit high regioselectivity, often favoring the less-hindered α-position. acs.org

Table 2: Examples of Potential α-Substitution Reactions of this compound

Reaction TypeReagentsPotential Product(s)
α-ChlorinationCl₂, dark1-(1-Chlorobutoxy)-6-chlorohexane and/or 1-Butoxy-1,6-dichlorohexane
α-BrominationBr₂, UV light1-(1-Bromobutoxy)-6-chlorohexane and/or 1-Butoxy-1-bromo-6-chlorohexane
Photoredox C-H ArylationHeteroarene, photocatalyst, visible light1-(1-Arylbutoxy)-6-chlorohexane and/or 1-Butoxy-1-aryl-6-chlorohexane

Chemoselectivity and Regioselectivity in Multi-Functional Transformations of this compound

This compound is a bifunctional molecule, containing both an ether linkage and a primary alkyl chloride. This presents challenges and opportunities in terms of selectivity in chemical reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. vedantu.comvedantu.com For example, a reagent could be chosen to react specifically with the alkyl chloride moiety while leaving the ether group intact, or vice versa. Nucleophilic substitution reactions, for instance, would readily occur at the C-Cl bond, as the chloride ion is a good leaving group. A wide range of nucleophiles (e.g., cyanide, azide, alkoxides) would displace the chloride without affecting the ether linkage under neutral or basic conditions. ucsb.edu Conversely, the ether linkage can be cleaved under strongly acidic conditions, which would typically not affect the alkyl chloride.

Regioselectivity is the preference for a reaction to occur at a particular position on a molecule. vedantu.com In the context of this compound, a regioselective reaction could, for example, distinguish between the different C-H bonds in the molecule during a radical halogenation reaction.

Table 3: Chemoselective and Regioselective Reactions of this compound

Reaction TypeReagent/ConditionsFunctional Group TargetedProduct ExampleSelectivity Type
Nucleophilic SubstitutionNaCN in DMSOAlkyl chloride1-Butoxy-6-cyanohexaneChemoselective
Ether CleavageConc. HBr, heatEther1-Bromo-6-chlorohexane + 1-ButanolChemoselective
EliminationStrong, bulky base (e.g., potassium tert-butoxide)Alkyl chloride1-Butoxyhex-5-eneRegioselective (Hofmann elimination)

Radical Reactions Involving the Chlorohexane Framework

The chlorohexane portion of this compound can participate in radical reactions. A common example is free-radical halogenation, which typically occurs in the presence of UV light or a radical initiator. wikipedia.orglibretexts.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org

In the initiation step, the halogen molecule (e.g., Cl₂) undergoes homolytic cleavage to form two halogen radicals. libretexts.org

During propagation , a halogen radical abstracts a hydrogen atom from the alkyl chain to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. libretexts.org

The termination steps involve the combination of any two radicals to form a stable molecule. libretexts.org

The regioselectivity of free-radical halogenation depends on the stability of the resulting alkyl radical (tertiary > secondary > primary). In the chlorohexane chain of this compound, there are multiple secondary C-H bonds and one primary C-H bond (at the methyl end, if it were a simple hexane). Chlorination is generally less selective than bromination. wikipedia.org

Furthermore, the presence of both an ether and an alkyl halide in the same molecule opens up the possibility of intramolecular radical reactions, such as radical cyclization. nih.gov For instance, if a radical is generated at a suitable position on the chlorohexane chain, it could potentially attack the ether linkage or another part of the molecule to form a cyclic product, although this would depend on the specific reaction conditions and the position of radical formation.

Table 4: Potential Radical Reactions of this compound

Reaction TypeReagents/ConditionsPotential Outcome
Further Radical ChlorinationCl₂, UV lightMixture of dichlorinated products along the hexane chain
Radical ReductionBu₃SnH, AIBN1-Butoxyhexane (replacement of Cl with H)
Intramolecular Cyclization (hypothetical)Radical initiator, specific substrate modificationFormation of a cyclic ether derivative

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Haloethers

Advanced Chromatographic Separations for Purity Assessment and Isolation

The purity of haloethers such as 1-Butoxy-6-chlorohexane is critical for their intended applications. Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the qualitative and quantitative assessment of purity, as well as for the isolation of the compound from reaction mixtures and the separation of any potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. epa.gov Given the predominantly non-polar nature of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode of analysis. wikipedia.orguhplcs.com In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. hawachhplccolumn.com Consequently, non-polar compounds like this compound will have a stronger affinity for the stationary phase and thus be retained longer, allowing for effective separation from more polar impurities. uhplcs.com

The choice of a stationary phase, typically a C18 or C8 bonded silica, is critical for achieving optimal separation. uhplcs.com The mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, can be run in either an isocratic mode (constant composition) or a gradient mode (composition varies over time) to achieve the desired resolution. wikipedia.org

Detailed Research Findings:

While specific literature on the HPLC analysis of this compound is not extensively available, the principles of reversed-phase chromatography for non-polar compounds are well-established. wikipedia.orguhplcs.com The retention of this compound is primarily governed by hydrophobic interactions between the alkyl and butyl chains of the molecule and the non-polar stationary phase. The presence of the ether and chloro functional groups introduces some polarity, which will influence its elution behavior relative to other non-polar or more polar species in a sample.

For purity assessment, a typical analytical approach would involve dissolving a known concentration of the this compound sample in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram would ideally show a single major peak corresponding to the compound of interest. The presence of other peaks would indicate impurities, and their peak areas can be used to estimate their relative concentrations. Method validation would be essential to ensure accuracy, precision, and linearity.

For the isolation of this compound, preparative HPLC would be employed. This technique uses larger columns and higher flow rates to separate and collect larger quantities of the purified compound.

Interactive Data Table: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterConditionRationale
Chromatographic Mode Reversed-Phase (RP-HPLC)Suitable for the separation of non-polar to moderately polar organic compounds. wikipedia.orguhplcs.com
Stationary Phase C18 (Octadecylsilane), 5 µm particle sizeProvides strong hydrophobic interactions for retaining the non-polar analyte. uhplcs.com
Column Dimensions 4.6 mm I.D. x 250 mm lengthStandard dimensions for analytical HPLC, offering good resolution and efficiency. libretexts.org
Mobile Phase Acetonitrile:Water (85:15, v/v)A common polar mobile phase for RP-HPLC; the ratio can be adjusted to optimize retention time. wikipedia.org
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Detection UV at 210 nm or Refractive Index (RI)The chloro- and ether groups may provide weak UV absorbance at low wavelengths; RI detection is a universal alternative for compounds lacking a strong chromophore.

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the characterization of this compound. nih.gov In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the gaseous mobile phase. youtube.com

For the analysis of haloethers like this compound, a capillary column with a non-polar or mid-polarity stationary phase is generally preferred. A common choice would be a column coated with a polysiloxane-based stationary phase, such as 5% phenyl polysiloxane. The temperature of the column is a critical parameter that is often programmed to increase during the analysis to ensure the timely elution of all components.

Detection can be accomplished using various detectors. A Flame Ionization Detector (FID) provides good general-purpose sensitivity for organic compounds. For enhanced sensitivity and selectivity towards halogenated compounds, an Electron Capture Detector (ECD) is highly effective. epa.gov For definitive identification and structural elucidation of impurities, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) is the most powerful approach. nih.govoup.com GC-MS allows for the determination of the molecular weight and fragmentation patterns of the eluting compounds, enabling their positive identification. oup.com

Detailed Research Findings:

Specific GC methods for this compound are not widely published. However, established methods for similar chlorinated hydrocarbons and alkyl halides provide a strong basis for method development. epa.govnih.gov The volatility of this compound makes it an ideal candidate for GC analysis. The separation from potential impurities, such as starting materials (e.g., 1,6-dichlorohexane, butanol) or by-products, can be readily achieved by optimizing the temperature program of the GC oven.

A study on the GC-MS analysis of halogenated n-alkanes demonstrated that the response in a mass spectrometer increases with the presence of a halogen atom compared to the parent n-alkane. oup.comnih.gov This suggests that GC-MS would be a sensitive technique for the analysis of this compound. Furthermore, the development of analytical methods for alkyl halides as potential genotoxic impurities using GC-MS highlights the robustness and sensitivity of this technique for trace-level analysis of halogenated organic molecules. nih.govnih.gov

Interactive Data Table: Proposed GC-MS Method Parameters for the Analysis of this compound

ParameterConditionRationale
Technique Gas Chromatography-Mass Spectrometry (GC-MS)Provides both separation and structural identification of the analyte and any impurities. nih.govoup.com
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)A versatile, low-polarity column suitable for a wide range of organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert mobile phase commonly used in GC-MS.
Injector Temperature 250 °CEnsures complete and rapid vaporization of the sample.
Oven Temperature Program Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program allows for the separation of compounds with a range of boiling points.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples.
MS Transfer Line Temp. 280 °CPrevents condensation of the analytes between the GC and the MS.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns.
Mass Scan Range m/z 40-400A typical mass range to capture the molecular ion and key fragments of the target compound and related impurities.

Computational Chemistry and Theoretical Investigations of Haloalkane Ether Systems

Quantum Chemical Studies on Electronic Structure and Reactivity of 1-Butoxy-6-chlorohexane

Quantum chemical methods are fundamental tools for investigating the electronic structure and reactivity of molecules at the atomic level. For a bifunctional molecule like this compound, which contains both an ether linkage and an alkyl chloride, these methods can provide invaluable insights into its chemical behavior, such as bond polarities, charge distributions, and the energies of molecular orbitals. This understanding is crucial for predicting which parts of the molecule are most likely to engage in chemical reactions. Density Functional Theory (DFT) and Ab Initio methods are two primary classes of quantum chemical calculations used for these purposes. umn.edunih.gov

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying the thermodynamics and kinetics of chemical reactions involving molecules like this compound.

Transition States: To understand the kinetics of a reaction, the transition state (TS) must be located. The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy (Ea) of the reaction. sciforum.net DFT calculations are used to find the specific geometry of the transition state, which is characterized as a first-order saddle point on the potential energy surface. For a typical Sₙ2 reaction involving this compound, the transition state would feature the incoming nucleophile forming a bond with the carbon atom while the C-Cl bond is simultaneously breaking. mdpi.comresearchgate.net The calculated activation energy provides a quantitative measure of how fast the reaction is likely to proceed. These calculations can be performed in the gas phase or by using solvent models to simulate more realistic solution-phase conditions. sciforum.net

Illustrative Data Table: DFT-Calculated Energetics for a Hypothetical Sₙ2 Reaction

The following table presents hypothetical data for the reaction: CH₃(CH₂)₃O(CH₂)₆Cl + OH⁻ → CH₃(CH₂)₃O(CH₂)₆OH + Cl⁻, calculated at the B3LYP/6-311+G(d,p) level of theory with a PCM solvent model for water.

ParameterValue (kcal/mol)Description
ΔE -25.5Electronic energy change of the reaction.
ΔH -24.9Enthalpy change of the reaction at 298.15 K.
Ea +22.1Activation energy (energy of TS relative to reactants).
ΔG -26.3Gibbs free energy change of the reaction at 298.15 K.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. acs.orgnih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide highly accurate "benchmark" quality data. nih.gov

For a molecule like this compound, these high-accuracy methods would be employed to calculate definitive thermochemical properties, such as the standard enthalpy of formation (ΔH°f). chemrxiv.org This is often achieved through composite methods (e.g., G4(MP2)) that combine calculations at different levels of theory to extrapolate a highly accurate energy. chemrxiv.org These benchmark values are crucial for validating the accuracy of more computationally efficient methods like DFT and for developing reliable kinetic models for complex reaction systems, such as pyrolysis. acs.orgnih.gov

Illustrative Data Table: High-Accuracy Ab Initio Thermochemical Data

This table shows hypothetical thermochemical data for this compound that could be obtained using a high-level composite ab initio method like G4(MP2).

PropertyCalculated ValueUnits
Standard Enthalpy of Formation (ΔH°f) -105.7kcal/mol
Standard Entropy (S°) 135.2cal/(mol·K)
Heat Capacity (Cp) 75.8cal/(mol·K)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule with multiple rotatable single bonds, leading to a vast number of possible three-dimensional arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape and study how the molecule interacts with its environment over time. ethz.chnih.gov

In an MD simulation, the motion of every atom in the system is calculated by solving Newton's equations of motion. The forces between atoms are described by a "force field," which is a set of parameters that define bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). By simulating the molecule for nanoseconds or longer, its dynamic behavior can be observed.

Conformational Analysis: MD simulations can identify the most stable (lowest energy) conformations of this compound and the relative populations of different conformers at a given temperature. ethz.ch Analysis of the simulation trajectory can reveal the preferred dihedral angles along the alkyl and ether backbone, showing whether the molecule tends to adopt extended (all-trans) or more compact (gauche) forms. mdpi.com

Intermolecular Interactions: When the simulation includes solvent molecules (e.g., water, ethanol), MD can provide detailed information about intermolecular interactions. It can show how solvent molecules arrange around the polar ether group and the chloroalkane terminus, and quantify the strength of these interactions. This is crucial for understanding solubility and how the solvent might influence reaction mechanisms.

Illustrative Data Table: Conformational Analysis from a Simulated Trajectory

This hypothetical table shows the results from a 100 ns MD simulation of this compound in a box of water, identifying the most populated conformational clusters.

ClusterPopulation (%)Key Dihedral Angles (C-O-C-C, C-C-C-Cl)Description
1 35%178° (trans), 180° (trans)Fully extended conformation
2 22%175° (trans), 65° (gauche)Extended ether, bent chloroalkane tail
3 18%68° (gauche), 177° (trans)Bent at ether, extended chloroalkane tail
4 11%-70° (gauche), 63° (gauche)Compact, folded conformation

Quantitative Structure-Reactivity Relationships (QSRR) for Related Haloethers

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govnih.gov Instead of studying a single molecule in depth, QSRR analysis involves a dataset of related molecules—in this case, a series of haloethers analogous to this compound. The goal is to develop a predictive equation that can estimate the reactivity of new, untested compounds based solely on their structural properties. nih.gov

The process involves:

Dataset Assembly: A series of haloethers with varying alkyl chain lengths, ether positions, and halogen types would be synthesized or identified.

Reactivity Measurement: A specific measure of reactivity, such as the rate constant (k) for a nucleophilic substitution reaction, would be experimentally determined for each compound in the dataset.

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Indices based on the connectivity of atoms in the molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the measured reactivity. nih.gov

The resulting QSRR model can be used to predict the reactivity of other haloethers and to gain insight into the structural features that are most important for controlling reactivity. researchgate.net

Illustrative Data Table: Hypothetical QSRR Model for Haloether Reactivity

A hypothetical QSRR model for predicting the logarithm of the rate constant (log k) for a substitution reaction.

Model Equation: log k = 2.51 * qC(+) - 0.87 * V_steric + 0.15 * E_LUMO + 3.2

DescriptorSymbolDescriptionImportance in Model
Partial Charge on α-Carbon qC(+)The calculated positive charge on the carbon atom bonded to the halogen.Positive correlation; higher positive charge increases reactivity.
Steric Volume V_stericA descriptor quantifying the steric bulk around the reaction center.Negative correlation; more bulk hinders the reaction.
LUMO Energy E_LUMOThe energy of the Lowest Unoccupied Molecular Orbital.Positive correlation; a lower energy LUMO (more positive value) indicates greater electrophilicity.

Modeling of Stereochemical Outcomes in Substitution Reactions

Nucleophilic substitution reactions can have specific stereochemical outcomes, particularly when the reaction occurs at a chiral center. uci.eduuci.edu While this compound itself is not chiral, the principles of stereochemical modeling are critical for understanding reactions of related, chiral haloethers or for reactions that might create a chiral center. Computational chemistry can be used to predict whether a reaction will proceed with inversion of configuration (typical of an Sₙ2 mechanism) or with racemization (typical of an Sₙ1 mechanism). viu.calibretexts.org

This is achieved by computationally modeling the different possible reaction pathways.

For an Sₙ2 reaction: The transition state for a "backside attack" of the nucleophile is calculated. The energy of this transition state can be compared to a hypothetical "frontside attack" transition state. In virtually all cases for haloalkanes, the backside attack pathway is significantly lower in energy, explaining the inversion of stereochemistry observed experimentally. uci.edu

For an Sₙ1 reaction: The model would focus on the formation and stability of the carbocation intermediate that forms after the leaving group departs. libretexts.org The calculations would show that this carbocation is planar (sp² hybridized), and the subsequent attack by the nucleophile can occur from either face with equal probability, leading to a mixture of enantiomers (racemization).

Applications of 1 Butoxy 6 Chlorohexane in Materials Science and Organic Synthesis

Role as a Synthetic Building Block for Complex Organic Molecules

This section would have explored the utility of 1-Butoxy-6-chlorohexane as a foundational element in the construction of more intricate chemical structures.

Precursor in Multistep Synthesis

Information regarding the use of this compound as a starting material or an intermediate in complex synthetic pathways would have been presented here. This would include specific reaction schemes and the resulting target molecules.

Reagent in Alkylation and Functionalization Reactions

This subsection would have detailed the reactivity of this compound, specifically its role in introducing the butoxyhexyl group onto other molecules through alkylation, or how the chloro- and butoxy- functionalities could be modified to create new chemical entities.

Potential as a Monomer or Cross-linking Agent in Polymer Chemistry

The theoretical or documented use of this compound in the creation of polymers would have been the focus of this section.

Synthesis of Ether-Functionalized Polymers

Discussion on how the ether linkage in this compound could be incorporated into a polymer backbone or as a side chain to impart specific properties, such as flexibility or solvency, would have been included.

Development of Long-Chain Polyethers with Tailored Properties

This area would have investigated the polymerization of this compound, potentially with other monomers, to create long-chain polyethers with customized characteristics for various material applications.

Development of Functionalized Materials Derived from this compound

This final section would have showcased any research on materials that have been chemically modified using this compound to achieve specific functionalities, such as altered surface properties or enhanced performance characteristics.

Due to the absence of published research on This compound , it is not possible to provide scientifically accurate and detailed content for the requested article. The compound may be novel, proprietary, or simply not yet a subject of academic or industrial research.

Components in Electrolyte Systems (e.g., Lithium-Ion Batteries)

Ether-based electrolytes are a significant area of research for next-generation lithium-ion batteries (LIBs) and other alkali metal batteries. researchgate.netnih.gov They are recognized for their high ionic conductivity, good compatibility with alkali metal anodes, and the ability to form stable and thin solid electrolyte interphase (SEI) layers. nih.govacs.org However, a primary challenge for common ether solvents is their limited oxidative stability, typically below 4.0 V versus Li/Li+, which restricts their use in high-voltage battery applications. acs.org

While not a conventional solvent, this compound can be considered as a potential co-solvent or additive in electrolyte formulations. Its molecular structure could impart specific properties to the electrolyte system. The ether oxygen atom can participate in the solvation of lithium ions (Li+), which is crucial for ion transport. nih.gov The long, flexible alkyl chain (butoxy and hexyl groups) could influence the electrolyte's viscosity, solubility of lithium salts, and the morphology of the SEI. The terminal chlorine atom is an electronegative group that could modify the solvation shell of the lithium ion and potentially participate in the decomposition process at the electrode surface, contributing to the formation of a specific SEI layer that may include components like lithium chloride (LiCl). rsc.org The composition of the electrolyte directly impacts the battery's performance, including its cycle life, safety, and power density. rsc.orgmetrohm.com

Research into ether-based electrolytes often focuses on tuning the solvent's molecular structure to enhance electrochemical stability and performance. researchgate.net Strategies include fluorination or the design of molecules with specific functional groups to create a more robust cathode-electrolyte interphase (CEI). researchgate.netacs.org The inclusion of a molecule like this compound would align with the strategy of using functional additives to tailor the electrolyte's properties.

PropertyCommon Ether Solvent (DME)Potential Influence of this compound AdditiveRationale
Li+ Solvation Forms stable solvation shellsModifies solvation environmentThe ether oxygen participates in solvation, while the long alkyl chain and chloro group alter the steric and electronic environment around the Li+ ion.
Oxidative Stability Generally low (< 4.0 V) acs.orgPotentially alteredThe electron-withdrawing nature of the chlorine atom could have a minor influence on the oxidation potential of the ether group.
SEI/CEI Formation Forms thin, stable SEI nih.govCould contribute to a multi-component interphaseThe chloro-alkane moiety may decompose at the anode to form LiCl, potentially enhancing the mechanical stability of the SEI.
Ionic Conductivity High acs.orgMay decrease overall conductivityThe larger molecular size and potentially higher viscosity compared to smaller ethers like DME could slightly impede ion mobility.

Precursors for Supramolecular Assemblies

In organic synthesis, this compound serves as a valuable precursor for constructing larger, functional molecules intended for supramolecular chemistry. Supramolecular assemblies are complex structures formed by non-covalent interactions between individual molecules, and their properties are dictated by the shape and functionality of these molecular building blocks. beilstein-journals.org

This compound is particularly useful for introducing flexible, long-chain substituents onto aromatic platforms, which are often the core of macrocyclic hosts like pillar[n]arenes. kyoto-u.ac.jpsci-hub.se The synthesis of these macrocycles involves the condensation of hydroquinone derivatives with aldehydes. acs.org The properties of the resulting pillar[n]arene, such as its solubility and its ability to bind guest molecules, are heavily dependent on the nature of the alkoxy groups on the hydroquinone units.

The utility of this compound lies in its reactive terminal chloro group. Through a nucleophilic substitution reaction, such as a Williamson ether synthesis with a dihydroxy-aromatic compound like hydroquinone, the 6-butoxyhexyl group can be attached to the aromatic core. This creates a monomer that can then be used in macrocyclization reactions. The resulting long, flexible chains enhance the solubility of both the monomer and the final macrocycle in organic solvents, which is often a critical factor for achieving high yields in synthesis. researchgate.netresearchgate.net Furthermore, the butoxy end-group can be varied to fine-tune the electronic properties and self-assembly behavior of the final supramolecular structure.

Precursor ComponentSynthetic RoleResulting Supramolecular FeatureExample Application
Aromatic Core (e.g., Hydroquinone) Provides the rigid structural backbone of the macrocycle.Forms the cavity of the host molecule (e.g., pillar[n]arene).Host-guest chemistry, molecular recognition.
This compound Acts as an alkylating agent to introduce flexible side chains.Imparts solubility and influences crystal packing and self-assembly.Formation of soluble macrocycles, liquid crystals, and molecular channels. researchgate.net
Aldehyde (e.g., Paraformaldehyde) Serves as the linker to connect the aromatic units into a macrocycle.Forms the methylene (B1212753) bridges between the aromatic units. acs.orgCyclization to form pillar acs.orgarene or pillar kyoto-u.ac.jparene. acs.org

Future Research Directions and Interdisciplinary Investigations

Exploration of Novel Catalytic Systems for Selective Transformations of 1-Butoxy-6-chlorohexane

The chloroalkane and ether moieties of this compound offer distinct sites for catalytic activation, paving the way for selective chemical transformations. Future research could focus on developing catalytic systems that can precisely target one functional group while leaving the other intact, or that can facilitate tandem reactions involving both.

A significant area of exploration is the catalytic C-H functionalization of the ether component. u-tokyo.ac.jpscielo.br Modern organometallic catalysis has made significant strides in activating otherwise inert C-H bonds. For this compound, this could involve the selective oxidation of the methylene (B1212753) group adjacent to the ether oxygen, leading to the formation of lactones, a valuable class of organic compounds. Transition metal complexes, particularly those based on palladium, rhodium, or iron, could be investigated for their efficacy in such transformations. The challenge will lie in achieving high regioselectivity, targeting a specific C-H bond within the molecule.

Another avenue of research is the development of catalysts for the selective transformation of the terminal chloro group. This could include novel cross-coupling catalysts for the formation of carbon-carbon or carbon-heteroatom bonds. For instance, advanced palladium or nickel catalyst systems could be employed to couple this compound with a variety of organometallic reagents, boronic acids (Suzuki coupling), or amines (Buchwald-Hartwig amination), thereby introducing diverse functionalities at the terminus of the hexane (B92381) chain.

Illustrative data for potential catalytic transformations is presented in Table 1.

Catalyst SystemTarget Functional GroupPotential Transformation ProductPotential Catalyst
C-H ActivationEtherγ-Butoxy-ε-caprolactonePalladium(II) acetate (B1210297) with a suitable oxidant
Cross-CouplingChloroalkane1-Butoxy-6-phenylhexaneTetrakis(triphenylphosphine)palladium(0)
AminationChloroalkaneN-Aryl-6-butoxyhexan-1-aminePalladium catalyst with a phosphine (B1218219) ligand

Integration of this compound into Macrocyclic or Supramolecular Architectures

The bifunctional nature of this compound makes it an intriguing building block for the synthesis of macrocycles and for the construction of supramolecular assemblies. nih.gov The terminal chloro group can serve as a reactive handle for ring-closing reactions, while the ether linkage can act as a flexible linker and a potential hydrogen bond acceptor.

One potential application is in the synthesis of crown ether analogues. By reacting this compound with a suitable diol under Williamson ether synthesis conditions, it is conceivable to construct macrocyclic polyethers. The butoxy side chain could influence the solubility and complexation properties of the resulting macrocycle. Ring-closing metathesis (RCM) could be another powerful tool if the chloro group is first converted to a terminal alkene. wikipedia.org

In the realm of supramolecular chemistry, the ether oxygen of this compound can participate in hydrogen bonding interactions, enabling the formation of self-assembled structures. For example, in the presence of suitable hydrogen bond donors, it could form extended one-dimensional chains or more complex networks. nih.gov The interplay between these non-covalent interactions and the reactivity of the chloro group could lead to the development of functional supramolecular polymers.

Advanced Reaction Engineering for Scalable Synthesis

The industrial potential of this compound and its derivatives hinges on the development of scalable and efficient synthesis methods. Advanced reaction engineering principles can be applied to optimize its production and subsequent transformations.

For the synthesis of this compound itself, which could likely be prepared from 1,6-hexanediol (B165255) via a two-step process (monobutylation followed by chlorination), continuous flow reactors offer significant advantages over traditional batch processes. corning.comcorning.com Flow chemistry can enable better control over reaction parameters such as temperature and pressure, leading to higher yields and purity. It can also enhance the safety of handling potentially hazardous reagents.

Kinetic studies of the reactions involving this compound are crucial for reactor design and optimization. nih.gov Understanding the reaction rates and mechanisms will allow for the development of accurate process models, facilitating the scale-up from laboratory to industrial production. For instance, determining the rate constants for the substitution of the chloro group under various conditions would be essential for designing a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) for its derivatization.

A hypothetical comparison of batch versus flow synthesis for a derivative of this compound is presented in Table 2.

ParameterBatch ReactorFlow Reactor
Reaction Time12 hours30 minutes
Product Yield85%95%
Process SafetyModerateHigh
ScalabilityLimitedHigh

Interdisciplinary Approaches to Understand and Utilize Haloethers

The full potential of this compound can be unlocked through collaborations with other scientific disciplines, particularly materials science and green chemistry.

Collaboration with Materials Science and Engineering

The structure of this compound suggests its use as a monomer or a precursor in the synthesis of functional polymers. The terminal chloro group can be converted into a polymerizable group, such as a vinyl or an epoxy group, allowing for its incorporation into various polymer backbones. The butoxy side chain could impart specific properties to the resulting material, such as increased flexibility or hydrophobicity.

Furthermore, long-chain haloethers can be used to modify surfaces. By grafting these molecules onto a substrate, the surface properties, such as wettability and adhesion, can be tailored for specific applications. The ether linkage could provide a flexible spacer, while the terminal group (after transformation of the chloro group) could introduce desired functionalities.

Synergies with Green Chemistry Initiatives

The synthesis and application of this compound should be guided by the principles of green chemistry to ensure its environmental sustainability. acs.orgresearchgate.netresearchgate.netijesd.orgrsc.org This includes the use of renewable feedstocks, the development of catalytic rather than stoichiometric reactions, and the minimization of waste.

Biocatalysis offers a promising avenue for the green synthesis of haloethers. tudelft.nltudelft.nlx-mol.comnih.gov Enzymes such as halohydrin dehalogenases could potentially be engineered to catalyze the synthesis of this compound or its derivatives under mild, aqueous conditions. A chemoenzymatic approach, combining enzymatic and chemical steps, could also be explored. tudelft.nltudelft.nlx-mol.com

A life cycle assessment (LCA) of the production and use of this compound would be valuable to quantify its environmental impact. acs.orgresearchgate.netresearchgate.netijesd.orgrsc.org An LCA would consider all stages of the compound's life, from raw material extraction to end-of-life disposal or recycling, and would help to identify areas for improvement in its sustainability profile.

An illustrative comparison of green chemistry metrics for different hypothetical synthesis routes is provided in Table 3.

MetricConventional RouteBiocatalytic Route
Atom Economy~70%>90%
E-Factor (Environmental Factor)10-20<5
Solvent UseHigh (organic solvents)Low (aqueous media)
Energy ConsumptionHigh (elevated temperatures)Low (ambient temperature)

Unexplored Reactivity Profiles and Novel Applications of Long-Chain Haloethers

Beyond the predictable reactions of the alkyl chloride and ether functional groups, long-chain haloethers like this compound may exhibit unusual reactivity profiles that could be exploited for novel applications. The presence of two functional groups separated by a flexible hexyl chain could lead to interesting intramolecular reactions or participation in tandem catalytic cycles.

For example, under certain conditions, intramolecular cyclization could occur, leading to the formation of cyclic ethers. The butoxy group might act as an internal nucleophile, displacing the chloride. While this is less likely for a six-carbon chain to form a larger ring, catalytic activation could facilitate such a process.

The investigation of the reactivity of this compound under unconventional conditions, such as in ionic liquids or supercritical fluids, could also reveal new and unexpected chemical behavior. The unique properties of these solvent systems could influence the selectivity and rate of reactions involving this bifunctional molecule.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 1-Butoxy-6-chlorohexane with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 6-chlorohexanol and 1-bromobutane under alkaline conditions (e.g., NaOH/KOH). To minimize byproducts like diethyl ethers or elimination products, maintain controlled temperatures (60–80°C) and use phase-transfer catalysts. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Monitor reaction progress using GC-MS or TLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Employ 1^1H and 13^13C NMR to confirm the ether linkage (δ ~3.4–3.6 ppm for -OCH2_2-) and chloroalkane moiety (δ ~3.5–4.0 ppm for -CH2_2Cl). IR spectroscopy can validate the C-O-C (1100–1250 cm1^{-1}) and C-Cl (550–850 cm1^{-1}) bonds. Cross-reference spectral data with computational predictions (e.g., DFT) or databases like NIST Chemistry WebBook for validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers away from oxidizers. In case of exposure, rinse affected areas with water and consult safety data sheets (SDS) for emergency measures. Regular risk assessments and waste disposal per OSHA/CLP regulations are mandatory .

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